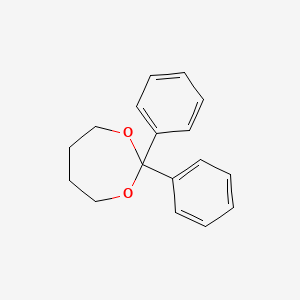

2,2-Diphenyl-1,3-dioxepane

Description

Historical Context and Evolution of Research on Seven-Membered O/O Acetals

The study of seven-membered rings containing two oxygen atoms in a 1,3-relationship, known as 1,3-dioxepanes, is a specific area within the broader field of heterocyclic chemistry. The investigation into seven-membered cyclic acetals has been driven by their presence in natural products and their utility in synthetic organic chemistry. researchgate.net While early research on cyclic acetals focused on the more common five-membered (1,3-dioxolanes) and six-membered (1,3-dioxanes) rings, the unique conformational properties and reactivity of the seven-membered systems eventually garnered significant attention. thieme-connect.de

A notable advancement in the field was the work on cyclic ketene (B1206846) acetals, such as 2-methylene-1,3-dioxepane (B1205776), pioneered by William J. Bailey in the early 1980s. mdpi.com This research demonstrated that these seven-membered O/O acetals could undergo radical ring-opening polymerization to produce polyesters, opening new avenues for creating biodegradable polymers. mdpi.com The synthesis and polymerization of various substituted 1,3-dioxepanes have since been a subject of ongoing research, exploring their potential in materials science and as intermediates in the synthesis of complex molecules. researchgate.net The development of new synthetic methods, including the use of novel catalysts, has further expanded the accessibility and application of this class of compounds. researchgate.netresearchgate.net

Structural Features and Nomenclature of 1,3-Dioxepanes

1,3-Dioxepanes are characterized by a seven-membered ring containing two oxygen atoms at positions 1 and 3. The nomenclature follows standard IUPAC rules for heterocyclic compounds, with "1,3-dioxepane" denoting the parent saturated ring system. Substituents are numbered from one of the oxygen atoms. For instance, in 2,2-diphenyl-1,3-dioxepane, the two phenyl groups are attached to the carbon atom situated between the two oxygen atoms.

The seven-membered ring of 1,3-dioxepanes possesses significant conformational flexibility. Unlike the relatively rigid chair conformation of cyclohexane (B81311) and 1,3-dioxanes, 1,3-dioxepanes can exist in several low-energy conformations, including twist-chair and twist-boat forms. thieme-connect.decdnsciencepub.com The conformational landscape of these rings is complex, with multiple interconverting forms. smu.edu The specific conformation adopted can be influenced by the nature and position of substituents on the ring. cdnsciencepub.com These conformational properties play a crucial role in determining the reactivity and physical properties of 1,3-dioxepane (B1593757) derivatives.

Significance of Dioxepane Systems in Organic Chemistry

The significance of 1,3-dioxepane systems in organic chemistry is multifaceted. A primary application is their use as protecting groups for 1,4-diols and carbonyl compounds. thieme-connect.deorganic-chemistry.org The formation of a 1,3-dioxepane from a 1,4-diol and a ketone or aldehyde protects the hydroxyl groups from a wide range of reaction conditions. These acetals are generally stable under basic and neutral conditions but can be readily cleaved under acidic conditions to regenerate the diol and carbonyl compound. thieme-connect.de

Furthermore, certain 1,3-dioxepanes, particularly 2-methylene-1,3-dioxepanes, are important monomers in polymer chemistry. Their ability to undergo radical ring-opening polymerization allows for the introduction of ester functionalities into the backbone of polymers, leading to materials with tailored properties, such as biodegradability. acs.orgresearchgate.net This has significant implications for the development of more sustainable plastics and biomaterials. acs.orgehu.es The reactivity of the 1,3-dioxepane ring also makes it a useful synthetic intermediate for the preparation of other complex molecules, including some with biological activity. researchgate.net

Overview of Research Trajectories for 2,2-Disubstituted-1,3-Dioxepanes

Research into 2,2-disubstituted-1,3-dioxepanes has largely focused on their synthesis and conformational analysis, as well as their application as protecting groups and in polymerization. The substituents at the 2-position significantly influence the stability and reactivity of the acetal (B89532) linkage. For example, the synthesis of 2,2-dimethyl-1,3-dioxepane (B12706381) has been reported, and its properties have been studied in the context of acetal chemistry.

The introduction of two phenyl groups at the 2-position, as in this compound, creates a sterically hindered and electronically distinct environment around the acetal carbon. The synthesis of this compound can be achieved through the reaction of 1,4-butanediol (B3395766) with benzophenone (B1666685). chemsrc.com Research on related 2,2-diaryl-1,3-dioxolanes (the five-membered ring analogues) has provided insights into their thermodynamic properties and stability, which can be extrapolated to some extent to the seven-membered systems. nist.gov The study of such disubstituted systems contributes to a deeper understanding of the interplay between steric and electronic effects on the conformation and reactivity of the 1,3-dioxepane ring.

Chemical Compound Data

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₇H₁₈O₂ | 254.32 | 77130-20-2 |

| 1,3-Dioxepane | C₅H₁₀O₂ | 102.13 | 505-65-7 |

| 2-Methylene-1,3-dioxepane | C₆H₁₀O₂ | 114.14 | 69814-56-8 |

| 1,4-Butanediol | C₄H₁₀O₂ | 90.12 | 110-63-4 |

| Benzophenone | C₁₃H₁₀O | 182.22 | 119-61-9 |

| 2,2-Dimethyl-1,3-dioxepane | C₇H₁₄O₂ | 130.18 | Not Available |

| 2-Phenyl-1,3-dioxepane | C₁₁H₁₄O₂ | 178.23 | Not Available |

| 1,3-Dioxolane | C₃H₆O₂ | 74.07 | 646-06-0 |

| 1,3-Dioxane | C₄H₈O₂ | 88.11 | 505-22-6 |

| Cyclohexane | C₆H₁₂ | 84.16 | 110-82-7 |

Table of Mentioned Chemical Compounds

| Chemical Name |

| 1,3-Dioxane |

| 1,3-Dioxepane |

| 1,3-Dioxolane |

| 1,4-Butanediol |

| 2,2-Dimethyl-1,3-dioxepane |

| This compound |

| 2-Methylene-1,3-dioxepane |

| 2-Phenyl-1,3-dioxepane |

| Benzophenone |

| Cyclohexane |

Structure

3D Structure

Properties

CAS No. |

77130-20-2 |

|---|---|

Molecular Formula |

C17H18O2 |

Molecular Weight |

254.32 g/mol |

IUPAC Name |

2,2-diphenyl-1,3-dioxepane |

InChI |

InChI=1S/C17H18O2/c1-3-9-15(10-4-1)17(16-11-5-2-6-12-16)18-13-7-8-14-19-17/h1-6,9-12H,7-8,13-14H2 |

InChI Key |

KACOOFOKXCICKC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(OC1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Diphenyl 1,3 Dioxepane and Analogues

Direct Synthesis Approaches to 2,2-Diphenyl-1,3-dioxepane

Direct synthesis of this compound, a specific seven-membered ring O/O acetal (B89532), typically relies on established principles of acetal chemistry, adapted for the formation of a larger ring structure.

The most straightforward method for synthesizing cyclic acetals is the acid-catalyzed condensation of a diol with a carbonyl compound. For this compound, the logical precursors would be a 1,4-diol and a ketone. While specific literature detailing the synthesis from 2,2-diphenylpropane-1,3-diol is not prevalent, the general mechanism involves the reaction of a diol with an aldehyde or ketone. This reaction is reversible and typically requires the removal of water to drive the equilibrium toward the acetal product.

The formation of cyclic acetals is a standard protection strategy for 1,2- and 1,3-diols. uvic.ca For the synthesis of a seven-membered ring like 1,3-dioxepane (B1593757), a 1,4-diol is required. The reaction of butane-1,4-diol with a carbonyl compound under acidic conditions would yield the corresponding 1,3-dioxepane. By analogy, reacting 2,2-diphenylpropane-1,3-diol with a suitable carbonyl source in the presence of an acid catalyst would be the primary route to the target compound, although the formation of seven-membered rings can be thermodynamically less favorable than five- or six-membered rings. uvic.ca

Ring-closing reactions provide an alternative pathway to seven-membered acetals. These methods can include intramolecular variations of acetal formation. General strategies for acetal synthesis often involve catalysis by various agents, including Brønsted or Lewis acids like perchloric acid on silica gel, zirconium tetrachloride, or palladium complexes, which facilitate the reaction between carbonyl compounds and diols. organic-chemistry.org

Intramolecular cyclization can also be employed. For instance, a molecule containing both a hydroxyl group and a hemiacetal or a related functional group, separated by an appropriate carbon chain, could undergo an acid-catalyzed ring closure to form the dioxepane ring. While five- and six-membered rings are kinetically and thermodynamically favored in many ring-closing reactions, specific substrates and conditions can be tailored to promote the formation of seven-membered structures. uvic.ca

Analogous Synthetic Routes from Related Dioxepane Chemistry

Insights into the synthesis of this compound can be drawn from established methods for preparing structurally similar compounds, including dialkyl-substituted and unsaturated derivatives.

The synthesis of 2,2-dialkyl-1,3-dioxepanes, such as 2,2-dimethyl-1,3-dioxepane (B12706381), is well-established. This is typically achieved through the acid-catalyzed reaction of butane-1,4-diol with a ketone, in this case, acetone (B3395972). The reaction is a direct application of acetalization for the formation of a seven-membered ring. The stability and reaction conditions for these dialkyl analogues provide a model for the synthesis of the diphenyl derivative.

| Product | Diol Precursor | Carbonyl Source | Typical Catalyst |

| 2,2-Dimethyl-1,3-dioxepane | Butane-1,4-diol | Acetone | Acid Catalyst (e.g., TsOH) |

| This compound | Butane-1,4-diol | Benzophenone (B1666685) | Acid Catalyst (e.g., TsOH) |

This table presents analogous synthetic routes based on standard acetalization reactions.

2-Methylene-1,3-dioxepane (B1205776) (MDO) is a significant derivative used in radical ring-opening polymerization to create degradable polyesters. nih.govresearchgate.net Its synthesis provides a valuable example of functionalized dioxepane preparation. A common method is a two-step process starting from bromoacetaldehyde (B98955) diethyl acetal. cmu.edu

Formation of 2-bromomethyl-1,3-dioxepane (BMDO): Bromoacetaldehyde diethyl acetal is refluxed with butane-1,4-diol and an acid catalyst like p-toluenesulfonic acid in a solvent such as cyclohexane (B81311). The ethanol byproduct is removed as the reaction proceeds. cmu.edu

Elimination to form MDO: The isolated BMDO is then treated with a strong base, such as finely ground potassium hydroxide, often with a phase-transfer catalyst like tetrabutylammonium bromide, to induce elimination and form the exocyclic double bond of MDO. cmu.edu

This radical-based approach allows for the creation of copolymers with monomers like vinyl acetate and methyl methacrylate. cmu.edu

Significant advances have been made in the asymmetric synthesis of 4,5-dihydro-1,3-dioxepines, which are unsaturated seven-membered cyclic acetal derivatives. A highly efficient method involves a bimetallic relay catalysis system for a three-component tandem reaction. nih.govsemanticscholar.org

This process utilizes a rhodium(II)/chiral N,N′-dioxide–Samarium(III) complex to catalyze a carbonyl ylide formation followed by an asymmetric [4+3]-cycloaddition. nih.gov The reaction combines β,γ-unsaturated α-ketoesters, aldehydes, and α-diazoacetates to produce chiral 4,5-dihydro-1,3-dioxepines in high yields (up to 97%) and with excellent enantioselectivity (up to 99% ee). nih.govsemanticscholar.org The reaction is initiated by the Rh(II) complex, which forms a carbonyl ylide from the aldehyde and diazoacetate. A chiral Sm(III) Lewis acid complex then accelerates the subsequent stereoselective [4+3] cycloaddition with the ketoester. nih.gov

The resulting dihydro-1,3-dioxepine products can be further transformed. For example, hydrogenation with a palladium on carbon (Pd/C) catalyst can saturate the double bond to yield the corresponding saturated 1,3-dioxepane derivative. nih.gov

| Reactant 1 (Ketoester) | Reactant 2 (Aldehyde) | Reactant 3 (Diazoacetate) | Yield (%) | Enantiomeric Excess (ee, %) |

| Ethyl 2-oxo-4-phenylbut-3-enoate | Benzaldehyde | Ethyl diazoacetate | 95 | 99 |

| Methyl 2-oxo-4-phenylbut-3-enoate | 4-Chlorobenzaldehyde | Ethyl diazoacetate | 92 | 98 |

| Ethyl 2-oxo-4-(p-tolyl)but-3-enoate | 4-Methoxybenzaldehyde | Methyl diazoacetate | 97 | 99 |

| Ethyl 2-oxo-4-phenylbut-3-enoate | Naphthaldehyde | Ethyl diazoacetate | 93 | 98 |

Data from asymmetric synthesis of various chiral 4,5-dihydro-1,3-dioxepines using Rh(II)/Sm(III) bimetallic relay catalysis. nih.gov

Catalyst Systems and Reaction Conditions in Dioxepane Synthesis

The formation of the 1,3-dioxepane ring, particularly in derivatives like this compound, is achieved through the formation of a cyclic acetal. This typically involves the reaction of a suitable diol, in this case, 1,4-butanediol (B3395766), with a ketone or its equivalent, such as benzophenone. The efficiency, selectivity, and mildness of this transformation are heavily reliant on the choice of catalyst and the corresponding reaction conditions. Methodologies primarily involve acid catalysis, though transition metal-mediated routes have also been developed for the synthesis of unsaturated analogues and complex derivatives.

Brønsted and Lewis Acid Catalysis

The most common and direct method for synthesizing 2,2-disubstituted-1,3-dioxepanes is the acid-catalyzed acetalization of a ketone with a 1,4-diol. This reaction is reversible, and conditions are often optimized to drive the equilibrium towards the product, typically by removing the water formed during the reaction. Both Brønsted and Lewis acids are effective in catalyzing this transformation by activating the carbonyl group of the ketone, making it more susceptible to nucleophilic attack by the diol's hydroxyl groups. Cyclic acetals are generally stable under basic conditions but are labile towards Brønsted or Lewis acid reagents thieme-connect.de.

Brønsted Acid Catalysis: Protic acids, such as p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and strongly acidic ion-exchange resins, are frequently used. The reaction mechanism involves protonation of the carbonyl oxygen of benzophenone, which enhances its electrophilicity. This is followed by a two-step nucleophilic attack from the hydroxyl groups of 1,4-butanediol and subsequent dehydration to yield the seven-membered dioxepane ring. The choice of catalyst and conditions can influence reaction times and yields. For instance, the Brønsted acid bis(trifluoromethanesulfonyl)amine (Tf₂NH) has been effectively used in related syntheses of 1,4-dioxanes from oxetanols and diols, highlighting its utility in promoting the formation of cyclic ethers through carbocation intermediates acs.org.

Lewis Acid Catalysis: Lewis acids activate the ketone by coordinating to the carbonyl oxygen. This polarization of the C=O bond lowers the energy barrier for the nucleophilic addition of the diol. A wide range of Lewis acids can be employed, with their reactivity often correlating with their hardness and the specific substrate. Common examples include boron trifluoride etherate (BF₃·OEt₂), aluminum trichloride (AlCl₃), and various metal triflates like scandium triflate (Sc(OTf)₃) researchgate.netnih.gov. In the synthesis of related tetrahydrofuran derivatives, BF₃·OEt₂ proved highly effective in catalyzing vinyl acetal rearrangements of dihydro-1,3-dioxepines, demonstrating its potent interaction with this heterocyclic system nih.gov. The synthesis of 2,2-diphenyl cyclic acetals has also been described using diphenyldiazomethane and various diols in the presence of 2,3-dichloro-5,6-dicyanobenzo-1,4-quinone (DDQ), which facilitates the reaction through a mechanism akin to a mixed acetal procedure thieme-connect.de.

The table below summarizes various acid catalysts used in the synthesis of dioxepanes and analogous cyclic acetals.

| Catalyst Type | Catalyst Example | Substrates | Product Type | Ref. |

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Ketone/Aldehyde + Diol | Cyclic Acetal | thieme-connect.de |

| Brønsted Acid | Tf₂NH | Oxetanol + 1,2-Diol | 1,4-Dioxane | acs.org |

| Lewis Acid | Boron trifluoride etherate (BF₃·OEt₂) | Dihydro-1,3-dioxepine | Tetrahydrofuran | nih.gov |

| Lewis Acid | Aluminum trichloride (AlCl₃) | Cyclopropane dicarboxylates + Thioketone | Tetrahydrothiophene | researchgate.net |

| Other | 2,3-Dichloro-5,6-dicyanobenzo-1,4-quinone (DDQ) | Diphenyldiazomethane + Diol | 2,2-Diphenyl cyclic acetal | thieme-connect.de |

Transition Metal-Mediated Transformations

While direct acid-catalyzed acetalization is common for saturated dioxepanes, transition metal catalysis offers powerful alternatives, particularly for constructing unsaturated analogues like dihydro-1,3-dioxepines or for assembling complex structures with high stereocontrol. These methods often involve the formation of C-O or C-C bonds under the influence of a metal center.

Olefin Metathesis: Ring-closing metathesis (RCM) is a prominent strategy for synthesizing unsaturated cyclic ethers, including precursors to 1,3-dioxepanes. This approach typically starts with a diallyl acetal, which can be prepared from a ketone (e.g., benzophenone) and two equivalents of allyl alcohol. The diallyl acetal is then subjected to an RCM catalyst, such as Grubbs' or Schrock's catalyst, to form a 4,7-dihydro-1,3-dioxepine nih.gov. Subsequent isomerization of the double bond to the 4,5-position, followed by hydrogenation, can yield the saturated this compound. For example, Grubbs' second-generation catalyst has been used effectively for the RCM step, while subsequent olefin isomerization can be achieved with catalysts like RuCl₂(PPh₃)₃ nih.gov.

Multi-component Reactions: Sophisticated bimetallic catalyst systems have been developed for the asymmetric synthesis of functionalized dihydro-1,3-dioxepines. In one notable example, a combined system of a Rh(II) salt and a chiral N,N'-dioxide–Sm(III) complex was used to promote a tandem carbonyl ylide formation/[4+3]-cycloaddition reaction. This reaction efficiently combines an α-diazoacetate, an aldehyde, and a β,γ-unsaturated α-ketoester to produce chiral 4,5-dihydro-1,3-dioxepines in high yields and with excellent enantioselectivity nih.gov. This demonstrates the power of transition metal catalysis to construct complex heterocyclic frameworks from simple starting materials in a single step nih.gov.

Other Catalytic Systems: Zeolite-encapsulated transition metal complexes, such as those of Co(II), Cu(II), and Zn(II), have been shown to catalyze the formation of related 1,3-dioxolanes from epoxides and acetone researchgate.net. While not a direct synthesis of dioxepanes, this methodology illustrates the principle of using metal complexes as constrained Lewis acids to facilitate acetal formation. Furthermore, palladium-catalyzed reactions are widely employed in the synthesis of various heterocycles and could be adapted for C-O bond formations leading to the dioxepane core researchgate.netmdpi.com.

The following table provides an overview of transition metal-based catalytic systems used in the synthesis of dioxepine analogues.

| Catalyst System | Catalyst Example | Reaction Type | Product Type | Ref. |

| Ruthenium Carbene | Grubbs' Second-Generation Catalyst | Ring-Closing Metathesis (RCM) | 4,7-Dihydro-1,3-dioxepine | nih.gov |

| Molybdenum Carbene | Schrock's Catalyst | Ring-Closing Metathesis (RCM) | Oxepine | |

| Bimetallic System | Rh₂(Piv)₄ / Sm(OTf)₃-Ligand | Ylide Formation / [4+3] Cycloaddition | 4,5-Dihydro-1,3-dioxepine | nih.gov |

| Ruthenium Complex | RuCl₂(PPh₃)₃ | Olefin Isomerization | 4,5-Dihydro-1,3-dioxepine | nih.gov |

Chemical Reactivity and Transformations of 2,2 Diphenyl 1,3 Dioxepane

Ring-Opening Reactions of 1,3-Dioxepane (B1593757) Systems

The seven-membered ring of 1,3-dioxepane is subject to ring strain, which serves as a thermodynamic driving force for ring-opening reactions. wikipedia.orgmdpi.com This reactivity is a hallmark of cyclic monomers, particularly those with 3 to 8 atoms in the ring. mdpi.com

Like other acetals, 1,3-dioxepanes are stable under basic or neutral conditions but are susceptible to hydrolysis under acidic conditions. thieme-connect.deorganic-chemistry.org The acid-catalyzed hydrolysis of 2-substituted-1,3-dioxanes, a closely related six-membered ring system, has been studied to understand the mechanism of acetal (B89532) cleavage. lookchem.comsemanticscholar.org

The generally accepted mechanism for acid-catalyzed acetal hydrolysis involves the following steps:

Protonation: A proton from the acidic medium rapidly and reversibly protonates one of the oxygen atoms of the acetal.

Ring Cleavage: The protonated acetal undergoes cleavage of the C-O bond to form a resonance-stabilized carbocation and a hydroxyl group. In the case of 2,2-Diphenyl-1,3-dioxepane, this step would be particularly favored due to the formation of a highly stable diphenylmethyl carbocation.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.

Deprotonation: The resulting intermediate is deprotonated to yield the final hydrolysis products, which are butane-1,4-diol and diphenyl ketone (benzophenone).

The rate of hydrolysis is influenced by the stability of the carbocation intermediate. The two electron-donating phenyl groups at the C2 position in this compound provide significant resonance stabilization to the carbocation formed upon ring opening, which is expected to facilitate the hydrolysis reaction. Studies on substituted 2-phenyl-1,3-dioxolanes have shown that substituents on the phenyl ring that further stabilize the positive charge increase the rate of hydrolysis. semanticscholar.org

Cyclic acetals, including 1,3-dioxepane, are important monomers for cationic ring-opening polymerization (CROP). wikipedia.orgmdpi.com This process transforms the cyclic monomer into a linear polymer chain. wikipedia.org The polymerization of 1,3-dioxepane results in a polyacetal with repeating ether and acetal linkages. The reactivity of heterocyclic monomers in CROP is often related to their ring strain; however, even monomers with relatively low ring strain, such as 1,3-dioxepane, can be polymerized. wikipedia.org

Cationic polymerization is a type of chain-growth polymerization where a cationic initiator transfers a charge to a monomer, rendering it reactive. wikipedia.org This reactive monomer then proceeds to react with other monomers to form a polymer. wikipedia.org Monomers suitable for this type of polymerization are typically nucleophilic and can form stable cations. wikipedia.org 1,3-dioxepane fits these criteria and readily undergoes cationic ring-opening polymerization. cdnsciencepub.comepa.gov

Polymerization via Ring-Opening

Cationic Polymerization of 1,3-Dioxepane

Initiation Mechanisms and Chain Growth

The initiation of cationic polymerization involves the generation of a cationic species that subsequently reacts with the monomer. wikipedia.org A variety of initiators can be used for the CROP of 1,3-dioxepane. The counterion generated during initiation must be weakly nucleophilic to prevent immediate termination of the reaction. wikipedia.orgmit.edu

Common initiator systems include:

Protic Acids: Strong acids such as triflic acid (CF₃SO₃H) and perchloric acid (HClO₄) can initiate polymerization by protonating an oxygen atom of the 1,3-dioxepane ring. wikipedia.orgepa.govmit.edu

Lewis Acids: These are the most common initiators for cationic polymerization and include compounds like BF₃, AlCl₃, and SnCl₄. wikipedia.orglibretexts.org They typically require a co-initiator, such as water or an alcohol, to generate the initiating protonic species. wikipedia.orgmit.edu

Carbenium Ion Salts: Pre-formed stable carbenium salts, such as trityl or tropylium (B1234903) salts with non-nucleophilic counterions (e.g., SbF₆⁻), can also act as initiators. mit.edu However, their effectiveness with cyclic acetals can be limited compared to other systems. cdnsciencepub.com

Once initiated, chain growth (propagation) occurs through the repeated addition of monomer units to the active cationic center at the end of the growing polymer chain. The propagating species is typically a tertiary oxonium ion, which is formed when the cationic chain end attacks a neutral monomer molecule, thereby opening its ring and incorporating it into the polymer chain. researchgate.net

Control of Molecular Weight and Side Reactions (e.g., Transacetalization, Chain Transfer)

Achieving control over molecular weight and obtaining polymers with a narrow molecular weight distribution (low polydispersity) in the cationic polymerization of 1,3-dioxepane is challenging due to several side reactions. cdnsciencepub.com

Key Side Reactions:

Transacetalization: This is a significant side reaction where the active cationic chain end can attack an acetal linkage within its own chain (intramolecular, or "backbiting") or in another polymer chain (intermolecular). cdnsciencepub.com Intramolecular transacetalization leads to the formation of cyclic oligomers, while intermolecular transacetalization results in a scrambling of polymer chain lengths, broadening the molecular weight distribution. cdnsciencepub.comrsc.org This process hinders the synthesis of well-defined block copolymers of two different cyclic acetals because it leads to randomization. cdnsciencepub.com

Chain Transfer: The active center can be transferred to other species in the reaction mixture, such as the monomer, solvent, or impurities like water. wikipedia.orgacs.org This terminates the growth of one chain while initiating a new one, making it difficult to control the final molecular weight. wikipedia.org For instance, transfer to water can retard the polymerization and decrease the average molecular weight. acs.org

Despite these challenges, some control can be exerted. Using specific initiators like triflic anhydride (B1165640) has been shown to allow for some degree of molecular weight control. cdnsciencepub.com Furthermore, conducting the polymerization under specific conditions, such as low temperatures, can help to suppress some of these side reactions. wikipedia.org

| Side Reaction | Description | Consequence |

|---|---|---|

| Transacetalization (Intermolecular) | The active end of a growing polymer chain attacks an acetal linkage on another polymer chain. | Scrambling of chain lengths, broadening of molecular weight distribution, randomization in copolymers. cdnsciencepub.com |

| Transacetalization (Intramolecular) / Backbiting | The active end of a growing polymer chain attacks an acetal linkage on its own chain. | Formation of stable cyclic oligomers. rsc.org |

| Chain Transfer to Monomer | The active center is transferred to a monomer molecule, terminating the growing chain and starting a new one. | Limits the achievable molecular weight. wikipedia.org |

| Chain Transfer to Water | Water present as an impurity can react with the growing chain end. | Decreases average molecular weight and retards polymerization. acs.org |

Copolymerization Strategies with Other Monomers

1,3-Dioxepane (DXP) can be copolymerized with other cyclic monomers to tailor the properties of the resulting polymer. A common comonomer is 1,3,5-trioxane (B122180) (TOX), the cyclic trimer of formaldehyde, to produce polyacetal copolymers. acs.orgacs.org

During the copolymerization of TOX and DXP, the difference in basicity between the two monomers can lead to complex reaction kinetics. DXP is more basic and may homopolymerize first before significant copolymerization with TOX occurs. researchgate.netacs.org The final copolymer is formed through both propagation and transacetalization processes. acs.org

A key challenge in creating block copolymers with two different cyclic acetals is the randomization that occurs due to transacetalization. cdnsciencepub.com To overcome this, one strategy involves preparing a "living" polydioxepane chain and then adding a second monomer that forms a more stable active species. This new active species is reactive enough to polymerize the second monomer but not reactive enough to attack the acetal linkages of the first polymer block, thus preventing randomization. cdnsciencepub.com For example, block copolymers have been successfully prepared by adding 1,2-dimethoxyethylene (B79294) to a living polydioxepane chain. cdnsciencepub.com

Comparisons with Radical Ring-Opening Polymerization of Methylene (B1212753) Analogues

The polymerization behavior of this compound is best understood by contrasting it with its well-studied methylene analogue, 2-methylene-1,3-dioxepane (B1205776) (MDO). MDO is a cyclic ketene (B1206846) acetal that readily undergoes radical ring-opening polymerization (rROP). cmu.edu This process is initiated by a radical attack on the exocyclic double bond, which leads to the formation of a radical on the carbon atom at the 2-position. This intermediate then undergoes a rapid and quantitative ring-opening, driven by the formation of a thermodynamically stable ester linkage in the resulting polymer backbone. cmu.edu This reaction yields poly(ε-caprolactone), a biodegradable and biocompatible polyester (B1180765). researchgate.net The polymerization of MDO and other substituted methylene dioxepanes, such as 4,7-dimethyl-2-methylene-1,3-dioxepane, proceeds with virtually 100% ring opening under a variety of conditions. cmu.eduacs.org

In stark contrast, this compound lacks the exocyclic methylene group necessary for this type of vinyl-style radical polymerization. It is not a monomer in the conventional sense for radical polymerization. For a reaction to occur, a radical would need to abstract a hydrogen atom from the dioxepane ring, a less favorable process. Subsequent ring-opening would not have the same thermodynamic driving force as seen in MDO, as it would not result in the formation of a highly stable carbonyl group within a polyester structure. While cationic ring-opening polymerization of 1,3-dioxepane is known, the radical-initiated pathway is not characteristic of saturated acetals like the diphenyl-substituted compound. cdnsciencepub.com

| Feature | 2-Methylene-1,3-dioxepane (MDO) | This compound (Hypothesized) |

|---|---|---|

| Monomer Type | Cyclic Ketene Acetal (Vinyl Ether type) | Saturated Cyclic Acetal |

| Initiation Site | Exocyclic C=C double bond | No vinyl group; requires H-abstraction |

| Polymerization Pathway | Radical Ring-Opening Polymerization (rROP) | Does not undergo radical vinyl polymerization; ring-opening is not a known radical pathway |

| Extent of Ring Opening | Quantitative (100%) cmu.edu | Not applicable |

| Polymer Product | Poly(ε-caprolactone) | No polymer formed via radical initiation |

For cyclic monomers containing an exocyclic methylene group, such as MDO, two distinct radical polymerization pathways are possible: radical ring-opening polymerization (rROP) and radical ring-retaining polymerization (rRRP). uliege.be

Radical Ring-Opening Polymerization (rROP): In this mechanism, the initial radical attack on the double bond is followed by the cleavage of an endocyclic (within the ring) bond. This fragmentation is typically irreversible and results in the incorporation of heteroatoms, such as oxygen, into the main chain of the polymer. For MDO, the cleavage of the C2-O1 bond leads to the formation of a stable ester group in the backbone. cmu.edu

Radical Ring-Retaining Polymerization (rRRP): This pathway involves a conventional vinyl-type propagation where the cyclic structure remains intact as a pendant group along the polymer backbone. The polymerization proceeds exclusively through the exocyclic double bond without subsequent ring cleavage. uliege.be

The preferred pathway depends on factors like the monomer's ring size, the nature of its substituents, and the stability of the radical formed after ring opening. For seven-membered cyclic ketene acetals like MDO, the ring-opening pathway is overwhelmingly favored due to the thermodynamic stability of the resulting ring-opened polyester structure. researchgate.net

Reactions Involving the Diphenyl Moiety

Specific studies on the aromatic ring functionalization of this compound are not extensively reported. However, the reactivity of the phenyl groups can be predicted based on the principles of electrophilic aromatic substitution (EAS) and by analogy to the closely related compound, benzophenone (B1666685).

The central C2 carbon of the dioxepane ring is bonded to two oxygen atoms and two phenyl groups, making it a ketal. The oxygen atoms are electronegative and, through the C2 carbon, exert an electron-withdrawing inductive effect on the attached phenyl rings. This effect deactivates the aromatic rings toward electrophilic attack, making them less reactive than benzene. msu.edu This deactivation is similar to that observed in benzophenone, where the carbonyl group deactivates the phenyl rings.

In EAS reactions such as nitration, halogenation, or sulfonation, the electron-withdrawing nature of the substituent directs incoming electrophiles primarily to the meta positions of the phenyl rings. msu.edu This is because the carbocation intermediates formed during ortho and para attack are significantly destabilized by the adjacent electron-withdrawing group, whereas the intermediate for meta attack is less destabilized. Therefore, reactions of this compound with strong electrophiles in the presence of an appropriate catalyst are expected to yield meta-substituted diphenyl derivatives.

Stability and Stereochemical Considerations

Seven-membered rings like the 1,3-dioxepane system are conformationally flexible and complex. Unlike the well-defined chair conformation of cyclohexane (B81311), cycloheptane (B1346806) and its heteroanalogs exist as a dynamic equilibrium of multiple low-energy conformers. These conformers are typically divided into two families: the chair family and the boat family. cdnsciencepub.com

The most stable conformations for 1,3-dioxepanes are generally found in the chair family, which undergoes pseudorotation between the chair (C) and twist-chair (TC) forms. The twist-chair conformation, which possesses a C₂ axis of symmetry, is generally the global energy minimum. The true chair conformation, with Cₛ symmetry, represents an energy maximum on this pseudorotational itinerary. cdnsciencepub.com The energy barrier for this pseudorotation is low, allowing for rapid interconversion at room temperature. The twist-boat (TB) conformation is generally higher in energy than the twist-chair. For the parent cycloheptane ring, the twist-boat is calculated to be about 2.4 kcal/mol higher in energy than the twist-chair. cdnsciencepub.com

| Conformation | Symmetry | Relative Energy (kcal/mol) | Status |

|---|---|---|---|

| Twist-Chair (TC) | C₂ | 0.0 | Energy Minimum |

| Chair (C) | Cₛ | ~1.4 | Transition State |

| Twist-Boat (TB) | C₂ | ~2.4 cdnsciencepub.com | Local Minimum/Higher Energy |

| Boat (B) | Cₛ | ~2.5 | Transition State |

The anomeric effect is a critical stereoelectronic phenomenon that influences the conformation and stability of cyclic acetals. It describes the tendency of an electronegative substituent at the anomeric carbon (C2 in this case) to adopt an axial orientation, despite the expected steric hindrance. This preference is attributed to a stabilizing hyperconjugative interaction between a lone pair (n) on an adjacent ring oxygen and the antibonding orbital (σ) of the axial C2-substituent bond (n → σ). An alternative explanation involves the minimization of dipole-dipole repulsion, which is lower in the axial conformation. nih.gov

In this compound, the anomeric effect dictates the preferred orientation of the two phenyl groups in any given ring conformation. Studies on analogous 2,2-diaryl-1,3-dioxanes have shown that the anomeric effect is significant. nih.gov It was found that electron-withdrawing aryl groups (e.g., p-nitrophenyl) strongly prefer the axial position, while electron-donating groups favor the equatorial position. This is because an electron-withdrawing group lowers the energy of the C-Ar σ* orbital, making it a better acceptor for the oxygen lone pair electrons and strengthening the stabilizing n → σ* interaction. nih.gov

For the unsubstituted phenyl groups in this compound, one would be axial and one equatorial in a chair-like conformation. The balance of steric and anomeric effects would determine the precise geometry and the rotational barrier around the C2-phenyl bonds.

| Factor | Description | Effect on Axial Preference |

|---|---|---|

| Hyperconjugation (n → σ) | Stabilizing interaction between an oxygen lone pair and the antibonding orbital of the C2-substituent bond. nih.gov | Increases stability of axial conformer. |

| Dipole Minimization | The net molecular dipole moment is often lower when an electronegative substituent is in the axial position. | Favors axial orientation. |

| Steric Hindrance | Repulsive interaction between the axial substituent and other axial atoms on the ring (e.g., 1,3-diaxial interactions). | Disfavors axial orientation. |

| Substituent Electronegativity | More electron-withdrawing substituents lower the energy of the σ orbital, enhancing hyperconjugation. nih.gov | Increases preference for axial orientation. |

Advanced Spectroscopic and Structural Characterization of 2,2 Diphenyl 1,3 Dioxepane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure, including the chemical environment of each atom and the connectivity between them.

Proton (¹H) NMR for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. In 2,2-Diphenyl-1,3-dioxepane, the ¹H NMR spectrum can be divided into two main regions: the aromatic region, corresponding to the phenyl protons, and the aliphatic region, corresponding to the methylene (B1212753) protons of the dioxepane ring.

The ten protons on the two phenyl rings are expected to produce signals in the aromatic region, typically between δ 7.2 and 7.6 ppm. Due to the free rotation of the phenyl groups, the ortho, meta, and para protons may overlap, often resulting in a complex multiplet.

The eight protons on the seven-membered dioxepane ring will appear in the aliphatic region. The chemical shifts of these protons are influenced by their proximity to the oxygen atoms. The methylene groups adjacent to the oxygen atoms (at positions 4 and 7) are expected to be deshielded and resonate at a lower field (approximately δ 3.5-4.5 ppm) compared to the methylene groups at positions 5 and 6 (approximately δ 1.5-2.5 ppm). The coupling between these adjacent, non-equivalent protons would result in complex splitting patterns, which can be analyzed to deduce the conformation of the seven-membered ring.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Phenyl (C₆H₅) | 7.2 - 7.6 | Multiplet (m) |

| Methylene (O-CH₂) | 3.5 - 4.5 | Multiplet (m) |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific conformation of the dioxepane ring.

Carbon (¹³C) NMR for Backbone and Substituent Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.

The quaternary acetal (B89532) carbon (C2), bonded to two oxygen atoms and two phenyl groups, is highly deshielded and is expected to appear significantly downfield, typically in the range of δ 95-110 ppm. The carbons of the phenyl rings will resonate in the aromatic region (δ 120-145 ppm). Four distinct signals are expected for the phenyl carbons: the ipso-carbon (the carbon attached to the dioxepane ring), and the ortho, meta, and para carbons. The aliphatic carbons of the dioxepane ring will appear in the upfield region of the spectrum. Similar to the proton signals, the carbons adjacent to the oxygen atoms (C4 and C7) will be at a lower field (δ 60-75 ppm) than the carbons at the C5 and C6 positions (δ 20-40 ppm).

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Quaternary Acetal (C-2) | 95 - 110 |

| Phenyl (ipso-C) | 140 - 145 |

| Phenyl (ortho, meta, para-C) | 120 - 130 |

| Methylene (O-CH₂) | 60 - 75 |

Two-Dimensional (2D) NMR Techniques for Connectivity

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms within a molecule. For this compound, several 2D NMR techniques would be employed for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the dioxepane ring, COSY would show correlations between the protons on C4 and C5, C5 and C6, and C6 and C7, confirming the sequence of methylene groups in the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). HSQC would be used to definitively assign the signals of each protonated carbon in the dioxepane ring and the phenyl groups by linking the previously discussed ¹H and ¹³C NMR signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). HMBC is particularly crucial for identifying quaternary carbons, which are not observed in HSQC spectra. For instance, correlations would be expected between the phenyl protons and the quaternary acetal carbon (C2), as well as between the methylene protons at C4/C7 and the quaternary carbon C2. This confirms the connection of the phenyl groups and the dioxepane ring to the central acetal carbon.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing between molecules with the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₁₇H₁₈O₂. The theoretical exact mass can be calculated using the precise masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and oxygen (¹⁶O = 15.994915 Da).

Calculation of Exact Mass for C₁₇H₁₈O₂

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 17 | 12.000000 | 204.000000 |

| Hydrogen (¹H) | 18 | 1.007825 | 18.140850 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total Exact Mass | | | 254.130680 |

An experimental HRMS measurement yielding a mass very close to 254.1307 would confirm the molecular formula of C₁₇H₁₈O₂ for this compound.

MALDI-TOF Mass Spectrometry for Polymer Analysis (if applicable to derivatives)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of large molecules like synthetic polymers. While this compound itself is not a polymer, it can serve as a monomer or a precursor to monomers for polymerization reactions, such as ring-opening polymerization. Should derivatives of this compound be polymerized, MALDI-TOF MS would be an invaluable tool for characterizing the resulting polymer.

MALDI-TOF analysis can provide detailed information about a polymer sample, including:

Molecular Weight Distribution: It can resolve individual polymer chains (oligomers) in a distribution, allowing for the accurate determination of average molecular weights (such as number-average, Mn, and weight-average, Mw) and the polydispersity index (Đ), which describes the breadth of the distribution.

End-Group Analysis: The high resolution of MALDI-TOF allows for the identification of the chemical structures at the ends of the polymer chains. This is crucial for confirming the mechanism of polymerization and for verifying subsequent modifications to the polymer.

Repeat Unit Mass: The mass difference between adjacent peaks in the spectrum corresponds to the mass of the monomer repeat unit, confirming the polymer's backbone structure.

Therefore, for any polymers derived from this compound, MALDI-TOF MS would be a critical technique for confirming successful synthesis and for detailed structural characterization.

Based on a thorough review of available scientific literature and chemical databases, specific experimental data for the advanced spectroscopic and structural characterization of this compound is not publicly available. Detailed research findings on the Infrared (IR) and Raman spectroscopy, as well as single-crystal X-ray diffraction and supramolecular interaction analysis for this particular compound, have not been published.

Consequently, it is not possible to provide the detailed, data-rich article as requested in the specified outline. The creation of scientifically accurate data tables and in-depth discussion for the following sections requires access to primary research data that is currently unavailable in the public domain:

X-ray Crystallography and Solid-State Structure Analysis

Analysis of Supramolecular Interactions

Without access to peer-reviewed experimental results, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and factual reporting.

Computational and Theoretical Studies on 2,2 Diphenyl 1,3 Dioxepane

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometry, vibrational frequencies, and electronic distribution.

Detailed research findings from DFT calculations on molecules structurally related to 2,2-diphenyl-1,3-dioxepane, such as 2,2-diphenyl-1,3-propanediol, have provided insights into stabilization energies and charge distributions through natural bond orbital (NBO) analysis. researchgate.net The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also typically analyzed to understand the molecule's reactivity. researchgate.net For instance, the HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. scielo.org.mxscielo.org.mx

DFT calculations can also be used to predict spectroscopic data, such as FT-IR and NMR spectra, which can then be compared with experimental results to validate the computational model. researchgate.net The molecular electrostatic potential (MEP) surface can be generated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack. nih.gov

| Calculated Property | Significance | Typical Method |

|---|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. | B3LYP/6-311++G(d,p) |

| Molecular Electrostatic Potential (MEP) | Identifies reactive sites for electrophilic and nucleophilic attack. | DFT calculations |

| Natural Bond Orbital (NBO) Analysis | Investigates charge distribution and intramolecular interactions. | NBO analysis within a DFT framework |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For a flexible molecule like this compound, which contains a seven-membered dioxepane ring, MD simulations are invaluable for exploring its conformational landscape and dynamic behavior.

The seven-membered ring of 1,3-dioxepane (B1593757) is known to exist in various conformations, such as chair, twist-chair, and twist-boat forms. acs.org The presence of the bulky diphenyl substituents at the 2-position is expected to significantly influence the conformational preferences and the energy barriers between different conformers. MD simulations can track the time evolution of the molecule's structure, revealing the most populated conformations and the pathways of conformational isomerization. researchgate.net

Studies on similar flexible molecules, like 1,3-propanediol, have demonstrated the utility of MD simulations in determining the ratios and lifetimes of all possible conformations in different environments, such as in aqueous solution. mdpi.com Such simulations can elucidate the influence of solvent on the conformational equilibrium and the role of intra- and intermolecular interactions, like hydrogen bonding, in stabilizing certain conformations. mdpi.com

| Simulation Parameter | Information Obtained | Relevance to this compound |

|---|---|---|

| Conformational Population | Identifies the most stable and populated conformations. | Predicts the dominant shape of the molecule in different environments. |

| Conformational Lifetimes | Determines the stability of each conformation over time. | Provides insight into the flexibility and dynamic nature of the dioxepane ring. |

| Isomerization Pathways | Maps the transitions between different conformations. | Elucidates the energy landscape of conformational changes. |

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are essential for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energy barriers. For this compound, these methods can be applied to study various reactions, such as its synthesis, decomposition, or its participation in polymerization reactions.

By mapping the potential energy surface of a reaction, quantum chemical calculations can identify the minimum energy path from reactants to products. This allows for the determination of the structures of transition states and the calculation of activation energies, which are crucial for understanding the reaction kinetics. Such calculations can also be used to explore the feasibility of different reaction pathways and to predict the regioselectivity and stereoselectivity of reactions. researchgate.net

For example, in the context of ring-opening polymerization, quantum chemical calculations can be used to model the initiation, propagation, and termination steps of the polymerization process. mdpi.com These calculations can help in understanding the role of catalysts and in predicting the properties of the resulting polymers.

| Computational Task | Insight Gained | Example Application |

|---|---|---|

| Transition State Search | Identifies the structure and energy of the reaction's bottleneck. | Understanding the rate-determining step in a reaction. |

| Reaction Path Following | Maps the complete trajectory from reactants to products. | Visualizing the molecular transformations during a reaction. |

| Activation Energy Calculation | Determines the energy barrier that must be overcome for a reaction to occur. | Predicting the temperature dependence of reaction rates. |

Mathematical Modeling and Kinetic Monte Carlo Simulations (for related polymer systems)

The cationic polymerization of 1,3-dioxepane and its derivatives has been studied, and these systems are known to involve monomer-polymer equilibria. bohrium.comresearchgate.net Mathematical models can be developed to describe the rates of the different elementary reactions involved in the polymerization, including initiation, propagation, depolymerization, and chain transfer. These models can then be used to predict how the reaction conditions, such as monomer and initiator concentrations, affect the polymerization rate and the molecular weight of the resulting polymer.

Kinetic Monte Carlo simulations can provide a more detailed, stochastic description of the polymerization process. By simulating the individual reaction events, kMC can predict not only the average properties of the polymer but also the full molecular weight distribution and the polymer microstructure. These simulations are particularly useful for understanding how factors like diffusion and steric hindrance can influence the polymerization kinetics and the final polymer architecture.

| Modeling Approach | Key Outputs | Application to Polymer Systems |

|---|---|---|

| Deterministic Mathematical Modeling | Average polymerization rate, average molecular weight. | Predicting the overall kinetics of polymerization. |

| Kinetic Monte Carlo (kMC) Simulations | Molecular weight distribution, polymer microstructure, reaction kinetics. | Providing a detailed, stochastic understanding of the polymerization process. |

Applications and Functionalization Strategies of 2,2 Diphenyl 1,3 Dioxepane and Its Derivatives

Role as a Protecting Group in Organic Synthesis

In multi-step organic synthesis, protecting groups are crucial for temporarily masking reactive functional groups to prevent unwanted side reactions. wikipedia.org Cyclic acetals, such as 1,3-dioxanes and 1,3-dioxolanes, are commonly employed to protect 1,2- and 1,3-diols. organic-chemistry.orgthieme-connect.de By extension, 2,2-diphenyl-1,3-dioxepane can serve as a protective group for 1,4-diols, forming a stable seven-membered cyclic acetal (B89532).

The formation of this compound would typically involve the acid-catalyzed reaction of a 1,4-diol with benzophenone (B1666685) or a benzophenone derivative. The stability of this protecting group is a key attribute. Like other cyclic acetals, it is generally stable under basic, reductive, and oxidative conditions. thieme-connect.de This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected diol. willingdoncollege.ac.in

The deprotection, or removal, of the this compound group is typically achieved under acidic conditions. total-synthesis.com The acid-catalyzed hydrolysis cleaves the acetal linkage, regenerating the 1,4-diol and benzophenone. The specific conditions for deprotection can be tuned to achieve selectivity, which is a critical aspect of complex molecule synthesis. For instance, the use of mild acids would favor the removal of more labile protecting groups while leaving the this compound intact, a concept known as orthogonal protection. organic-chemistry.org

The table below summarizes the general characteristics of this compound as a protecting group, drawing parallels with well-established cyclic acetal protecting groups.

| Feature | Description | General References |

| Functional Group Protected | 1,4-Diols | organic-chemistry.org |

| Formation Conditions | Acid-catalyzed reaction with benzophenone or its equivalent | organic-chemistry.org |

| Stability | Stable to basic, nucleophilic, and reductive conditions | thieme-connect.dewillingdoncollege.ac.in |

| Deprotection Conditions | Acid-catalyzed hydrolysis | total-synthesis.com |

Precursor in Materials Science (e.g., for novel polymers or oligomers via specific ring-opening reactions)

The seven-membered ring of this compound suggests its potential as a monomer in ring-opening polymerization (ROP), a process that can lead to the formation of novel polymers and oligomers. While direct polymerization of this compound is not extensively documented, the behavior of analogous seven-membered cyclic monomers, such as 2-methylene-1,3-dioxepane (B1205776) (MDO), provides valuable insights.

MDO is known to undergo radical ring-opening polymerization (rROP) to produce polyesters that are structurally similar to poly(ε-caprolactone) (PCL), a biodegradable and biocompatible polymer. acs.orgnih.gov The driving force for the ring-opening of seven-membered ring monomers like MDO is the relief of ring strain. nih.gov It is plausible that this compound could undergo a similar ring-opening process under specific catalytic conditions, potentially leading to a polyester (B1180765) with diphenyl-substituted units along the polymer backbone. The presence of the bulky phenyl groups would be expected to significantly influence the properties of the resulting polymer, such as its thermal stability, solubility, and mechanical characteristics.

The general mechanism for the radical ring-opening of a cyclic ketene (B1206846) acetal like MDO involves the attack of a radical initiator on the exocyclic double bond, leading to the opening of the ring and the formation of an ester linkage. nih.gov A similar conceptual pathway could be envisioned for this compound, although the initiation mechanism would differ due to the absence of an exocyclic double bond. Cationic ring-opening polymerization is another possible route, as it is a common method for the polymerization of cyclic acetals. acs.org

The potential properties of a polymer derived from this compound are summarized in the following table, based on analogies with polymers from related monomers.

| Monomer | Polymerization Method | Potential Polymer Structure | Anticipated Properties | Analogous Systems |

| This compound | Ring-Opening Polymerization (e.g., Cationic or Catalytic) | Polyester with diphenyl pendant groups | Enhanced thermal stability, altered solubility, potential for high refractive index | Poly(ε-caprolactone) from MDO acs.orgnih.gov |

Development of Functionalized Derivatives for Specific Applications

The core structure of this compound can be modified to create functionalized derivatives with tailored properties for specific applications. These applications can range from advanced polymeric materials to coordination chemistry.

Drawing inspiration from the copolymerization of MDO with various vinyl monomers, functionalized derivatives of this compound could be designed to be incorporated into polymeric systems. cmu.edudigitellinc.com For instance, introducing a polymerizable group, such as a vinyl or acrylate (B77674) moiety, onto one of the phenyl rings would create a monomer that can be copolymerized with other monomers like styrene (B11656) or methyl methacrylate.

The incorporation of such a monomer would introduce the this compound unit as a pendant group along the polymer chain. This could impart unique properties to the resulting copolymer, such as increased glass transition temperature (Tg), enhanced thermal stability, and altered optical properties due to the presence of the bulky and aromatic diphenyl groups. Furthermore, the dioxepane ring within the polymer structure could serve as a cleavable linkage under acidic conditions, allowing for the design of degradable polymers.

The presence of two phenyl groups and the oxygen atoms within the 1,3-dioxepane (B1593757) ring suggests that derivatives of this compound could be developed as chelate ligands in coordination chemistry. libretexts.org A chelating ligand is a molecule that can bind to a central metal ion at two or more points, forming a stable complex known as a chelate. libretexts.org

By introducing donor atoms, such as nitrogen or sulfur, onto the phenyl rings, derivatives of this compound could be synthesized to act as bidentate or polydentate ligands. The specific arrangement of these donor atoms would determine the coordination geometry and the types of metal ions that can be complexed. The diphenyl moiety can provide steric bulk, which can influence the coordination environment around the metal center and the stability of the resulting complex. researchgate.net Such metal complexes could have applications in catalysis, materials science, and sensing.

The potential of functionalized this compound derivatives is outlined below:

| Application Area | Functionalization Strategy | Potential Properties and Uses | Analogous Concepts |

| Polymeric Systems | Introduction of a polymerizable group (e.g., vinyl, acrylate) on a phenyl ring | Copolymers with high Tg, enhanced thermal stability, and potential for degradability | Copolymerization of MDO cmu.edudigitellinc.com |

| Chelate Ligand Chemistry | Introduction of donor atoms (e.g., N, S) on the phenyl rings | Formation of stable metal complexes for catalysis or materials applications | Diphenyl-containing phosphine (B1218219) ligands researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.